molecular formula C7H7ClN2O B1488331 2-Chloro-6-methylisonicotinamide CAS No. 25462-95-7

2-Chloro-6-methylisonicotinamide

Cat. No. B1488331
Key on ui cas rn: 25462-95-7
M. Wt: 170.59 g/mol
InChI Key: OWXORRMQUDENAB-UHFFFAOYSA-N
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Patent
US09090601B2

Procedure details

To a mixture of 2-chloro-6-methylpyridine-4-carboxamide (5.1 g, 30 mmol) obtained above, pyridine (7.3 mL, 90 mmol) and tetrahydrofuran (50 mL) was added dropwise a solution of trifluoroacetic anhydride (6.4 mL, 45 mmol) in tetrahydrofuran (10 mL) under ice-cooling, and the mixture was stirred under ice-cooling for 0.5 hr and at room temperature for 1 hr. The reaction mixture was concentrated under reduced pressure, aqueous sodium bicarbonate solution was added to the obtained residue, and the mixture was extracted with ethyl acetate. The combined organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate, and the insoluble material was filtered off. The filtrate was concentrated under reduced pressure, and the obtained residue was purified by silica gel column chromatography (ethyl acetate/hexane=5/95→10/90). The obtained solution was concentrated under reduced pressure to give the title compound (4.3 g, 95%) as a colorless solid.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
7.3 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
6.4 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([C:8]([NH2:10])=O)[CH:5]=[C:4]([CH3:11])[N:3]=1.N1C=CC=CC=1.FC(F)(F)C(OC(=O)C(F)(F)F)=O>O1CCCC1>[Cl:1][C:2]1[CH:7]=[C:6]([C:8]#[N:10])[CH:5]=[C:4]([CH3:11])[N:3]=1

Inputs

Step One
Name
Quantity
5.1 g
Type
reactant
Smiles
ClC1=NC(=CC(=C1)C(=O)N)C
Step Two
Name
Quantity
7.3 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
6.4 mL
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure, aqueous sodium bicarbonate solution
ADDITION
Type
ADDITION
Details
was added to the obtained residue
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
the insoluble material was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by silica gel column chromatography (ethyl acetate/hexane=5/95→10/90)
CONCENTRATION
Type
CONCENTRATION
Details
The obtained solution was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=CC(=C1)C#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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